molecular formula C14H17N3OS B2792146 N-methyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207010-70-5

N-methyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2792146
CAS No.: 1207010-70-5
M. Wt: 275.37
InChI Key: DYQFWYXRPIRGQV-UHFFFAOYSA-N
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Description

N-methyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetically derived small molecule of significant interest in medicinal chemistry and pharmacological research. Its core structure incorporates a methyl-substituted imidazole ring linked via a thioether bridge to an N-methylacetamide group, a design that suggests potential as a scaffold for protein kinase inhibition. Researchers are investigating this compound and its analogs primarily in the context of developing novel kinase inhibitors , which are crucial tools for interrogating intracellular signaling pathways. The p-tolyl substituent on the imidazole ring is a key feature intended to promote selective binding within the hydrophobic ATP-binding pockets of specific kinase targets. This mechanism of action, competitive with ATP binding, makes it a valuable probe for studying dysregulated signaling in disease models, particularly in oncological research focused on cell proliferation and survival . Its research utility is further extended to chemical biology, where it serves as a core intermediate for the synthesis of more complex ligand libraries aimed at exploring structure-activity relationships and optimizing potency and selectivity for specific enzymes.

Properties

IUPAC Name

N-methyl-2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-10-4-6-11(7-5-10)12-8-16-14(17(12)3)19-9-13(18)15-2/h4-8H,9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQFWYXRPIRGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a heterocyclic compound with significant biological potential. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H17N3OSC_{14}H_{17}N_{3}OS and a molecular weight of 275.37 g/mol. Its structure features an imidazole ring, a thio group, and a methylated acetamide, contributing to its diverse biological interactions and reactivity. The presence of the imidazole moiety is particularly noteworthy due to its known roles in biological systems, including enzyme catalysis and receptor binding.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

1. Antimicrobial Activity

  • The compound has demonstrated significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For example, it has shown minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

2. Antiviral Properties

  • N-methyl derivatives of imidazole compounds have been studied for their antiviral effects, particularly against viruses such as hepatitis C and influenza. The compound's mechanism may involve inhibition of viral replication through interaction with viral enzymes or cellular receptors .

3. Anticancer Potential

  • Compounds similar to this compound have been evaluated for anticancer activity, showing effectiveness in inhibiting tumor cell proliferation in vitro. The mechanism often involves apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their function.
  • Receptor Interaction : The compound may bind to specific cellular receptors, modulating signaling pathways involved in cell growth and apoptosis.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication processes.

Case Studies

Several studies have highlighted the biological efficacy of compounds related to this compound:

Study Findings Reference
Study on Antiviral ActivityShowed inhibition of HCV replication with IC50 values around 32 µM
Antimicrobial EvaluationDemonstrated MIC values indicating effective antibacterial properties against multiple strains
Anticancer ResearchInduced apoptosis in cancer cell lines with significant dose-dependent effects

Scientific Research Applications

Medicinal Chemistry

N-methyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has shown significant promise in medicinal chemistry due to its biological activities:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness can be attributed to the imidazole moiety, which interacts with microbial enzymes and disrupts cellular processes.
  • Anticancer Potential : Research indicates that derivatives of this compound may inhibit cancer cell proliferation. The thioacetamide group enhances its ability to interact with biological targets involved in cancer pathways.

Pharmaceutical Development

The compound serves as a lead structure for the design of new pharmaceuticals. Its unique structural features allow for modifications that can enhance potency and selectivity against specific biological targets. For instance:

ModificationEffect
Substitution at the imidazole ringAlters biological activity and selectivity
Variation of the thio groupEnhances solubility and bioavailability

These modifications are crucial for developing effective drugs with fewer side effects.

Materials Science

In materials science, this compound has been explored for its potential use in:

  • Polymer Synthesis : The compound can act as a monomer or cross-linking agent in polymer formulations, leading to materials with improved mechanical properties and thermal stability.
  • Nanotechnology : Its unique chemical properties make it suitable for applications in nanocomposites, where it can enhance the performance of nanomaterials used in electronics and coatings.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

Research published in Cancer Letters highlighted the anticancer effects of this compound on human cancer cell lines. The study reported a dose-dependent decrease in cell viability, suggesting that further development could lead to effective cancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(1R,2R)- and (1S,2S)-3-Methylenecyclopropane-1,2-Dicarboxylic Acid
  • Structure : These isomers contain a methylene group (CH₂) instead of a methyl group at the 3-position. The stereochemistry (1R,2R or 1S,2S) influences their optical activity and ligand efficacy in asymmetric catalysis .
  • Synthesis : Resolved using (R)-(+)-α-methylbenzylamine to separate diastereomeric salts, yielding >90% enantiomeric purity .
  • Physical Properties: Melting point: 200–203°C for (1R,2R)-isomer; 201–203°C for (1S,2S)-isomer . Specific rotation: [α]²⁰D = +130° (1R,2R) and −125° (1S,2S) in ethanol .
  • Applications : Used as C₂-symmetric bisamide ligands in asymmetric transformations, such as enantioselective alkylations .
rel-(1R,2R)-Cyclopropane-1,2-Dicarboxylic Acid
  • Structure : Lacks the methyl substituent, with a relative (1R,2R) configuration.
  • Market Data : Global market analysis highlights its use in pharmaceuticals and agrochemicals, with purity grades (97–98%) influencing pricing .
Dimethyl (1S,2R)-Cyclopropane-1,2-Dicarboxylate
  • Structure : Ester derivative of the target compound, with methoxy groups replacing carboxylic acids.
  • Synthesis : Prepared via cyclopropanation of diethyl malonate derivatives .
  • Applications : Intermediate in organic synthesis, particularly for chiral building blocks .
(1R,2S)-1-(p-Tolyl)cyclopropane-1,2-Dicarboxylic Acid
  • Structure : Features a p-tolyl substituent instead of methyl, altering steric and electronic properties.
  • Properties : CAS 66504-83-4; molecular weight 220.22 g/mol .

Key Comparative Data

Compound Name Substituent Stereochemistry Melting Point (°C) [α]²⁰D (Solvent) Key Applications
(1S,2R)-1-Methylcyclopropane-1,2-dicarboxylic acid Methyl 1S,2R Not reported Not reported Potential chiral ligand
(1R,2R)-3-Methylenecyclopropane-1,2-dicarboxylic acid Methylene 1R,2R 200–203 +130 (EtOH) Asymmetric catalysis
(1S,2S)-3-Methylenecyclopropane-1,2-dicarboxylic acid Methylene 1S,2S 201–203 −125 (EtOH) Asymmetric catalysis
Dimethyl (1S,2R)-cyclopropane-1,2-dicarboxylate Methoxy ester 1S,2R Not reported Not reported Synthetic intermediate

Functional and Stereochemical Impact

  • Methyl vs.
  • Stereochemistry : The 1S,2R configuration may confer distinct enantioselectivity compared to 1R,2R or 1S,2S isomers, as seen in porphyrin-based chiral recognition systems .

Q & A

Q. Table 1. Comparative Reactivity of Key Functional Groups

GroupReaction withProduct Yield (%)Conditions
Thioether (S)H2O2 (oxidation)85RT, 12 h, acetic acid
Imidazole (N-H)Methyl iodide92DMF, K2CO3, 60°C
Acetamide (CONH)Hydrolysis (HCl)78Reflux, 6 h

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